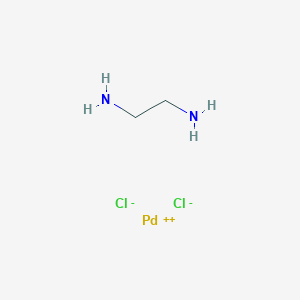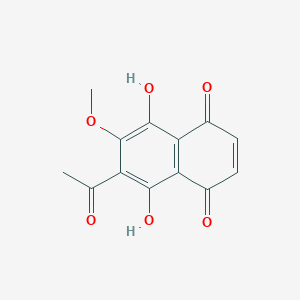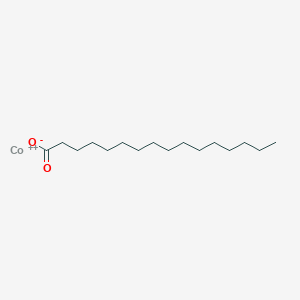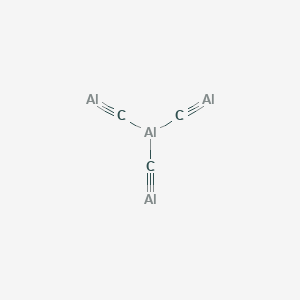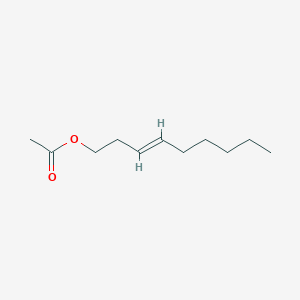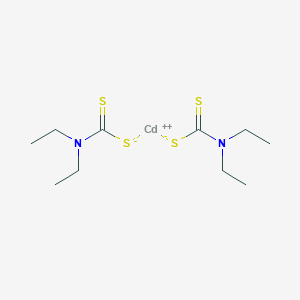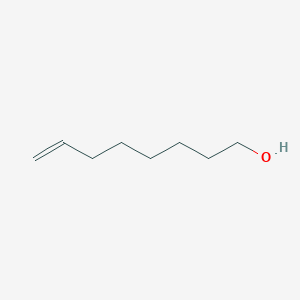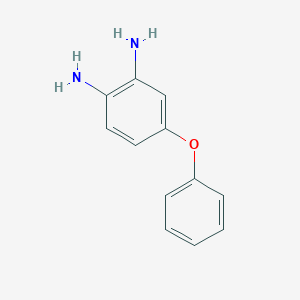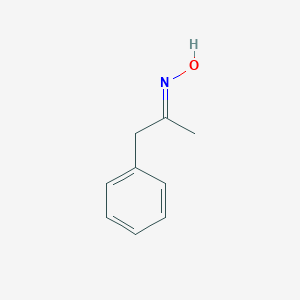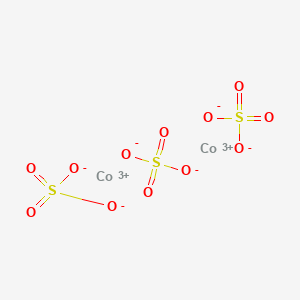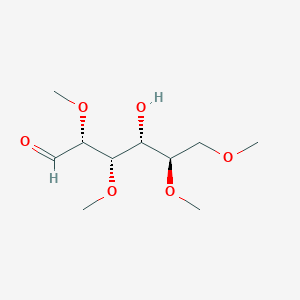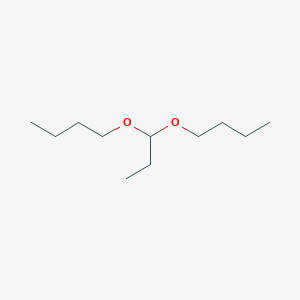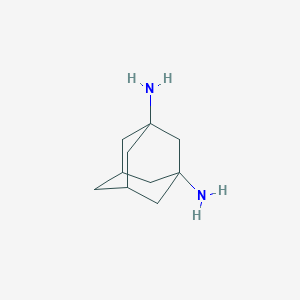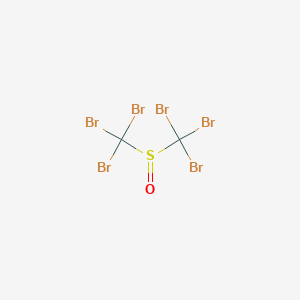
Bis-tribromomethyl sulfoxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis-tribromomethyl sulfoxide (BTBS) is a chemical compound that has been used in scientific research for several years. It is a highly reactive molecule that has been found to have several interesting properties.
Mecanismo De Acción
The mechanism of action of Bis-tribromomethyl sulfoxide is not fully understood. However, it is believed that it works by oxidizing organic compounds. It has been found to be a highly reactive molecule that can react with various organic compounds.
Efectos Bioquímicos Y Fisiológicos
Bis-tribromomethyl sulfoxide has been found to have several biochemical and physiological effects. It has been shown to induce oxidative stress in cells, which can lead to cell death. It has also been found to have anti-inflammatory properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using Bis-tribromomethyl sulfoxide in lab experiments is its high reactivity. It can be used to oxidize various organic compounds, making it a useful reagent for the synthesis of various organic compounds. However, one of the limitations of using Bis-tribromomethyl sulfoxide is its toxicity. It can be harmful to cells and can induce oxidative stress, which can lead to cell death.
Direcciones Futuras
There are several future directions for research on Bis-tribromomethyl sulfoxide. One area of research could be to investigate its potential as an anti-inflammatory agent. Another area of research could be to investigate its potential as a reagent for the synthesis of various organic compounds.
Conclusion:
In conclusion, Bis-tribromomethyl sulfoxide is a highly reactive molecule that has been used in scientific research for several years. It has several interesting properties that make it a useful reagent for the synthesis of various organic compounds. However, it is important to consider its toxicity when using it in lab experiments. Further research is needed to fully understand its mechanism of action and its potential applications in various fields.
Métodos De Síntesis
The synthesis of Bis-tribromomethyl sulfoxide is a complex process that involves several steps. The first step involves the reaction of dibromomethane with sodium methoxide in methanol. This reaction produces sodium tribromomethyl sulfide, which is then reacted with hydrogen peroxide in the presence of an acid catalyst to produce Bis-tribromomethyl sulfoxide.
Aplicaciones Científicas De Investigación
Bis-tribromomethyl sulfoxide has been used in several scientific research studies due to its unique properties. It is a potent oxidizing agent that can be used to oxidize various organic compounds. It has also been found to be a useful reagent for the synthesis of various organic compounds.
Propiedades
Número CAS |
14604-61-6 |
|---|---|
Nombre del producto |
Bis-tribromomethyl sulfoxide |
Fórmula molecular |
C2Br6OS |
Peso molecular |
551.5 g/mol |
Nombre IUPAC |
tribromo(tribromomethylsulfinyl)methane |
InChI |
InChI=1S/C2Br6OS/c3-1(4,5)10(9)2(6,7)8 |
Clave InChI |
IMXXWWGWTMVZBZ-UHFFFAOYSA-N |
SMILES |
C(S(=O)C(Br)(Br)Br)(Br)(Br)Br |
SMILES canónico |
C(S(=O)C(Br)(Br)Br)(Br)(Br)Br |
Otros números CAS |
14604-61-6 |
Sinónimos |
Bis(tribromomethyl) sulfoxide |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



